3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-5-methylbenzene: Similar in structure but with a methyl group instead of a hydroxy and carboximidamide group.
3-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a hydroxy and carboximidamide group.
Uniqueness
3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of bromine, fluorine, hydroxy, and carboximidamide groups, which confer distinct reactivity and selectivity properties . This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6BrFN2O |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |
InChI Key |
KMVIVXMDVCWGED-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=NO)N |
Origin of Product |
United States |
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